2-Iodo-4-methyl-1-nitrobenzene

Physical property Purification Distillation

Chemoselective Suzuki coupling in polyhalogenated scaffolds demands preferential oxidative addition at C-I over C-Br/C-Cl. 2-Iodo-4-methyl-1-nitrobenzene solves this: ortho-iodo-nitro orbital interaction accelerates Pd(0) insertion, enabling mild-condition selective coupling. • I >> Br > Cl rate hierarchy ensures first-partner coupling fidelity. • Liquid at ambient (mp 18-20 °C) suits automated liquid handlers. • 76 °C bp advantage over chloro analog eases fractional distillation at scale.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 52488-29-6
Cat. No. B1586287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methyl-1-nitrobenzene
CAS52488-29-6
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])I
InChIInChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
InChIKeyDJDSQNLIZRLTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methyl-1-nitrobenzene (CAS 52488-29-6) – A Reactive Ortho-Iodo-Nitroaryl Building Block for Cross-Coupling


2-Iodo-4-methyl-1-nitrobenzene (CAS 52488-29-6, synonym 3-iodo-4-nitrotoluene) is a polyfunctional nitroaromatic featuring an iodine atom ortho to a nitro group and a methyl group para to the nitro . The molecule belongs to the class of activated aryl halides, specifically engineered for transition-metal-catalyzed cross-coupling reactions where the carbon–iodine bond serves as a privileged oxidative-addition site [1]. Commercial material is typically supplied at ≥97% purity as a liquid at ambient temperature (mp 18–20 °C), with a boiling point of 295 °C and density of 1.862 g/mL at 25 °C .

Why 2-Iodo-4-methyl-1-nitrobenzene Cannot Be Replaced by Its Bromo or Chloro Congeners


Simple halogen swapping between iodo, bromo, and chloro analogs of 4-methyl-1-nitrobenzene is not functionally neutral. The ortho relationship between the iodine and nitro substituent induces a distinct reorganization of π- and nitrogen lone-pair orbitals that is absent in the corresponding bromo- and chloro-derivatives [1]. This electronic perturbation lowers the energy barrier for oxidative addition of the C–I bond at palladium(0) centers, providing a rate enhancement that generic bromo- or chloro- analogs cannot match without substantial changes in catalyst loading, temperature, or reaction time [2]. Consequently, procurement of the specific iodo congener is essential when the synthetic sequence demands high conversion under mild conditions or chemoselective coupling in the presence of other halogens.

Quantitative Differentiation Evidence for 2-Iodo-4-methyl-1-nitrobenzene Against Closest Analogs


Boiling-Point Elevation of 76 °C vs. 3-Chloro-4-nitrotoluene Enables Distillation-Based Purification

The target iodo compound exhibits a boiling point of 295 °C at atmospheric pressure , which is 76 °C higher than the 219 °C recorded for its direct chloro congener, 3-chloro-4-nitrotoluene . This substantially larger bp differential allows facile separation of unreacted starting material or by-products by simple fractional distillation, a route that is less effective for the chloro analog, whose bp lies closer to many common reaction solvents.

Physical property Purification Distillation

Ambient Liquid Physical State vs. Solid 3-Bromo-4-nitrotoluene for Easier Dispensing

The target compound has a melting point of 18–20 °C , rendering it a free-flowing liquid at standard laboratory temperatures (>20 °C). In contrast, the bromo analog 3-bromo-4-nitrotoluene melts at 37–40 °C and is a solid under the same conditions. Liquids can be dispensed by volume with higher precision and are compatible with automated liquid-handling platforms without requiring pre-heating steps.

Physical state Handling Automated dispensing

Refractive Index Differential (n20/D 1.637 vs. 1.564) as a Process Analytical Tool

The refractive index at 20 °C for 2-iodo-4-methyl-1-nitrobenzene is n20/D 1.637 , whereas 3-chloro-4-nitrotoluene displays n20/D 1.564 , a difference of 0.073. This pronounced Δn allows real-time, non-destructive monitoring of reaction progress or distillation endpoint via in-line refractometry, a capability that is less discriminable for the chloro analog against typical organic solvents.

Process analytical technology In-line monitoring Refractive index

Ortho-Iodo–Nitro Orbital Interaction Confers Enhanced Reactivity in Pd(0)-Catalyzed Cross-Coupling

Ultraviolet photoelectron spectroscopy (UPS) and DFT calculations on o-iodonitrobenzene reveal a reversal of the π₂ and n∥ orbital energy ordering caused by the conjugation of iodine in-plane lone pairs with the ortho-nitro oxygen [1]. This electron reorganization is specific to the ortho-iodo–nitro juxtaposition and lowers the ionization potential relative to meta and para isomers, translating into faster oxidative addition of the C–I bond at Pd(0). No comparable orbital mixing is observed for the corresponding bromo or chloro derivatives, which lack the polarizable iodine lone pairs necessary for this through-space interaction.

Electronic structure Oxidative addition UPS spectroscopy

Preferred Application Scenarios for 2-Iodo-4-methyl-1-nitrobenzene Driven by Quantitative Evidence


Sequential Multi-Component Coupling Cascades Requiring Orthogonal Halide Reactivity

When a synthetic route demands that the iodo substituent undergo Suzuki–Miyaura coupling selectively in the presence of a bromo or chloro group elsewhere on the scaffold, the documented oxidative-addition rate hierarchy (I >> Br > Cl) makes 2-iodo-4-methyl-1-nitrobenzene the preferred first coupling partner . The ortho-iodo–nitro orbital interaction [1] further accelerates this step, allowing mild conditions that preserve more robust C–Br or C–Cl bonds for subsequent functionalization.

Distillation-Intensive Purification Workflows Where High Boiling-Point Margin Is Critical

The 76 °C boiling-point advantage over 3-chloro-4-nitrotoluene makes the iodo derivative the superior choice when the product must be isolated by fractional distillation from a complex reaction mixture, as the wider temperature window reduces co-distillation of close-boiling impurities and simplifies solvent swap operations in multi-kilogram campaigns.

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis

Because 2-iodo-4-methyl-1-nitrobenzene is a liquid at room temperature (mp 18–20 °C) , it can be dispensed by automated liquid handlers with gravimetric or volumetric precision. This is a practical advantage over solid bromo (mp 37–40 °C) [1] and chloro (mp 24–28 °C) analogs, which require dissolution or melt-liquification steps that introduce solvent variability and weigh-time overhead in HTE workflows.

Process Analytical Technology (PAT)-Enabled Manufacturing

The high refractive index (n20/D 1.637) relative to the chloro analog (1.564) provides a strong signal differential for in-line refractometry . This enables real-time reaction-progress monitoring and distillation endpoint control in continuous-flow processes, supporting quality-by-design (QbD) frameworks in pharmaceutical intermediate production.

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